

Physical and chemical properties of Ethyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *Ethyl 2,3-dihydroxybenzoate*

Cat. No.: *B1303491*

[Get Quote](#)

An In-depth Technical Guide on Ethyl 2,3-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3-dihydroxybenzoate is an organic compound and a derivative of benzoic acid. Structurally, it is the ethyl ester of 2,3-dihydroxybenzoic acid, featuring a catechol moiety which is significant for its chemical reactivity and potential biological activity. While its isomer, ethyl 3,4-dihydroxybenzoate (EDHB), is well-studied for its role as a prolyl hydroxylase inhibitor, **Ethyl 2,3-dihydroxybenzoate** remains a compound of interest with physicochemical properties that merit detailed exploration for applications in medicinal chemistry and material science. This guide provides a comprehensive overview of its known physical and chemical properties, synthetic protocols, and a discussion of its potential biological relevance.

Physicochemical Properties

The fundamental properties of **Ethyl 2,3-dihydroxybenzoate** are summarized below. These data are critical for its handling, formulation, and application in experimental settings.

Table 1: Identifiers and General Properties

Property	Value	Reference
IUPAC Name	ethyl 2,3-dihydroxybenzoate	[1]
Synonyms	2,3-DIHYDROXY-BENZOIC ACID ETHYL ESTER, Pyrocatechic acid ethyl ester	[1]
CAS Number	3943-73-5	[1] [2]
Molecular Formula	C ₉ H ₁₀ O ₄	[1] [2]
Molecular Weight	182.17 g/mol	[1] [2]
Canonical SMILES	CCOC(=O)C1=C(C(=CC=C1)O)O	[1]
InChI Key	RHMQSXRCGOZYND- UHFFFAOYSA-N	[1]

Table 2: Physical Properties

Property	Value	Notes	Reference
Melting Point	Not available	Data for the isomeric Ethyl 2,5-dihydroxybenzoate is 77-81 °C.	
Boiling Point	Not available	-	
Solubility	Not available	The parent compound, 2,3-dihydroxybenzoic acid, is soluble in acetone, ethanol, and other organic solvents, with solubility increasing with temperature. The ethyl ester is expected to have good solubility in common organic solvents like ethanol, DMSO, and ethyl acetate.	[3][4]
Appearance	Not available	The related parent compound, 2,3-dihydroxybenzoic acid, is a beige powder.	[5]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of **Ethyl 2,3-dihydroxybenzoate**. While comprehensive experimental spectra are not readily available in public repositories, computed data and references to existing datasets are provided.

Table 3: Spectroscopic Data Summary

Technique	Data Highlights	Reference
¹ H NMR	Expected signals would include a triplet and quartet for the ethyl group, and aromatic protons on the substituted benzene ring.	[1]
¹³ C NMR	Expected signals would include a carbonyl carbon (~165-175 ppm), aromatic carbons (110-150 ppm), an aliphatic carbon adjacent to oxygen (~60 ppm), and a terminal methyl carbon (~14 ppm).	[1]
Mass Spec.	Exact Mass: 182.05790880 Da (Computed).	[1]
IR	Expected peaks would include O-H stretching (broad, ~3300 cm ⁻¹), C-H stretching (aromatic and aliphatic, ~2900-3100 cm ⁻¹), C=O stretching (ester, ~1700-1730 cm ⁻¹), and C-O stretching (~1100-1300 cm ⁻¹).	[1]

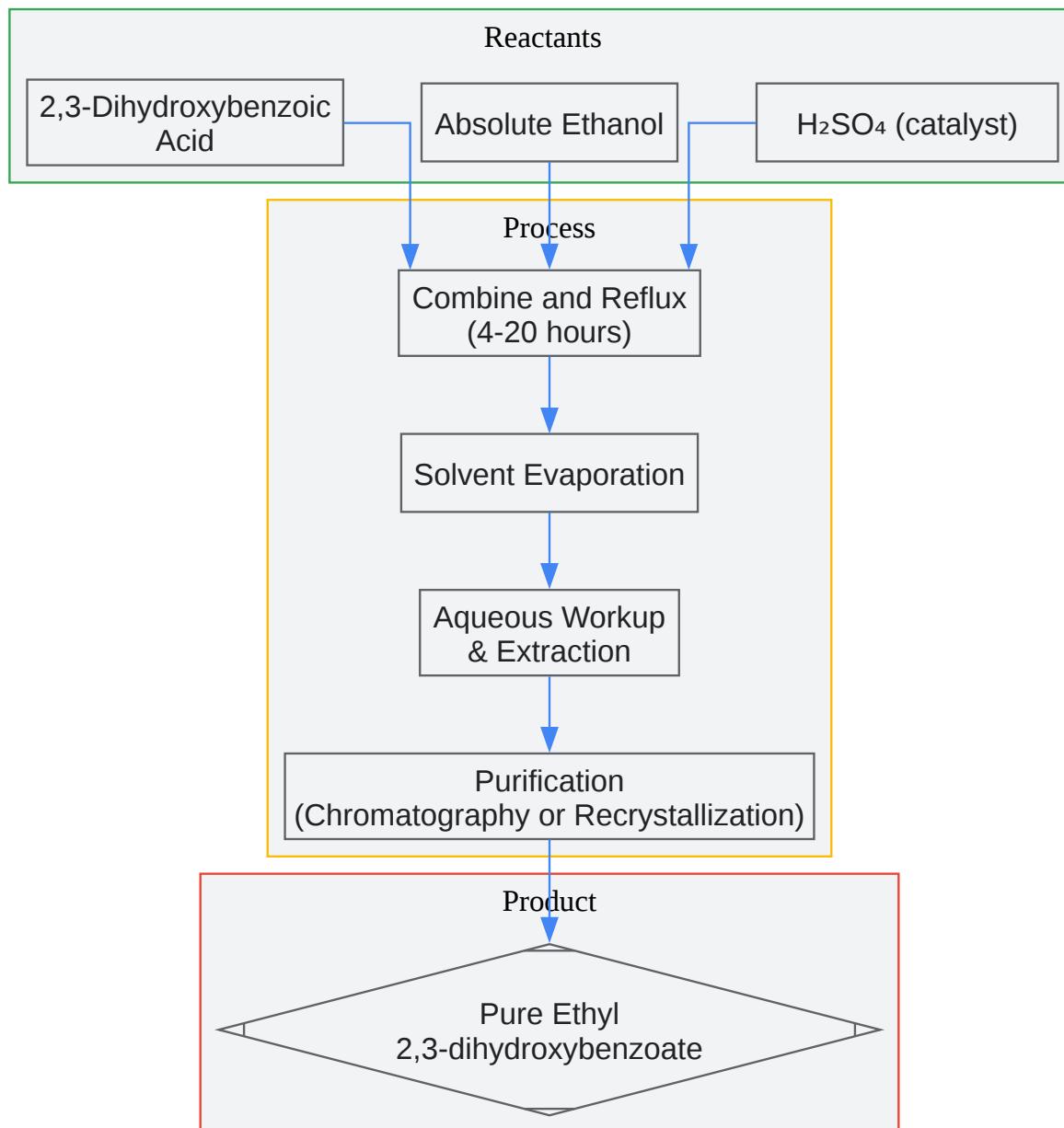
Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,3-dihydroxybenzoate via Fischer Esterification

This protocol describes a general method for the synthesis of **Ethyl 2,3-dihydroxybenzoate** from 2,3-dihydroxybenzoic acid and ethanol, catalyzed by a strong acid.

Materials:

- 2,3-dihydroxybenzoic acid
- Absolute ethanol (anhydrous)
- Concentrated sulfuric acid (or other strong acid catalyst)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Diethyl ether or Ethyl acetate
- Deionized water


Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

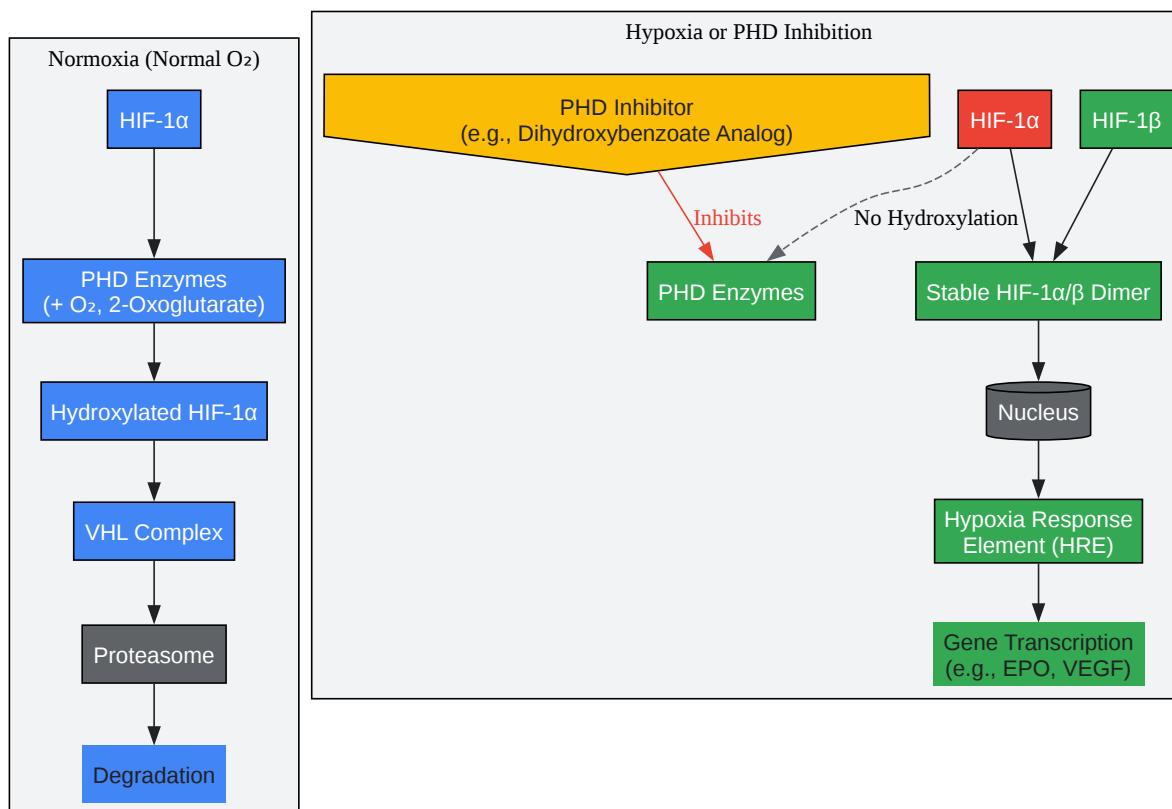
- Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).
- Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux with vigorous stirring for several hours (e.g., 4-20 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup - Solvent Removal:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
- **Extraction:** Pour the residue into a separatory funnel containing deionized water and extract the product with an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction 2-3 times.
- **Washing:** Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** The crude **Ethyl 2,3-dihydroxybenzoate** can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Synthesis workflow for **Ethyl 2,3-dihydroxybenzoate**.

Biological Activity and Signaling Pathways


While extensive research is available for the isomeric Ethyl 3,4-dihydroxybenzoate (EDHB), there is limited specific data on the biological activity of **Ethyl 2,3-dihydroxybenzoate**.

The parent molecule, 2,3-dihydroxybenzoic acid, is a known precursor in the biosynthesis of siderophores like enterobactin in bacteria, which are crucial for iron chelation.[\[6\]](#) It is also a metabolite of aspirin in humans.

Much of the interest in dihydroxybenzoate derivatives for drug development stems from their ability to inhibit prolyl hydroxylase domain (PHD) enzymes.[\[7\]](#)[\[8\]](#) These enzymes are key regulators of the Hypoxia-Inducible Factor (HIF) pathway. By inhibiting PHDs, compounds can stabilize the HIF-1 α transcription factor, leading to a cellular response that mimics hypoxia. This has therapeutic potential in conditions like anemia and ischemic diseases.[\[7\]](#)[\[9\]](#)[\[10\]](#)

Although 3,4-dihydroxybenzoic acid has been shown to inhibit PHD, one study noted that it did not inhibit HIF PH activity at concentrations up to 100 μ M, suggesting that the substitution pattern is critical for activity.[\[11\]](#) The specific activity of **Ethyl 2,3-dihydroxybenzoate** as a PHD inhibitor has not been extensively documented in the available literature, representing a key area for future investigation.

The diagram below illustrates the general mechanism of PHD inhibition, which is the established pathway for related dihydroxybenzoate compounds.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2,3-dihydroxybenzoate | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 001chemical.com [001chemical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 3,4-Dihydroxybenzoate | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Inhibition of prolyl hydroxylase protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity: model for the potential involvement of the hypoxia-inducible factor pathway in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 2,3-dihydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303491#physical-and-chemical-properties-of-ethyl-2-3-dihydroxybenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com